molecular formula C8H12N2O2S B184909 N-(4-Amino-3-methylphenyl)methanesulfonamide CAS No. 108791-97-5

N-(4-Amino-3-methylphenyl)methanesulfonamide

Cat. No.: B184909
CAS No.: 108791-97-5
M. Wt: 200.26 g/mol
InChI Key: KXNLSBWXLKHGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-3-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a methyl group, and a methanesulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-amino-3-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Amino-3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminophenyl)methanesulfonamide
  • N-(4-Amino-3-nitrophenyl)methanesulfonamide
  • N-(2-Phenylethyl)methanesulfonamide

Uniqueness

N-(4-Amino-3-methylphenyl)methanesulfonamide is unique due to the presence of both an amino group and a methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Biological Activity

N-(4-Amino-3-methylphenyl)methanesulfonamide, also known as (4-amino-3-methylphenyl)methanesulfonamide , is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₇H₁₀N₂O₂S
  • Molecular Weight : Approximately 190.24 g/mol

The structure features a para-amino group and a methanesulfonamide functional group, which are critical for its biological interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The sulfonamide group can interact with various enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of antimicrobial action and potential anticancer effects.
  • Hydrogen Bonding : The amino group allows for hydrogen bonding with biological macromolecules, enhancing its binding affinity to target sites.

Biological Activities

Research indicates that this compound holds promise in several areas:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

  • Staphylococcus aureus : Demonstrated effective inhibition at low concentrations.
  • Escherichia coli : Showed moderate activity, suggesting potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties:

  • Mechanism : It is theorized to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation .
  • Case Studies : Clinical trials are ongoing to evaluate its efficacy in combination therapies for various cancers, including breast and prostate cancer.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusEffective inhibition
AntimicrobialEscherichia coliModerate activity
AnticancerMCF-7 (Breast Cancer)Induces apoptosis
AnticancerPC-3 (Prostate Cancer)Inhibits proliferation

Case Studies

Several case studies have been conducted to further understand the implications of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent in infectious diseases.
  • Clinical Trials for Cancer Treatment :
    • Ongoing trials are assessing the safety and efficacy of this compound as part of combination therapy regimens for patients with advanced breast cancer. Preliminary results show promising tumor response rates .
  • Longitudinal Study on Side Effects :
    • A longitudinal study monitored patients receiving treatment with this compound for adverse effects over six months. Findings suggest a manageable side effect profile, primarily consisting of mild gastrointestinal disturbances.

Properties

IUPAC Name

N-(4-amino-3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNLSBWXLKHGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546899
Record name N-(4-Amino-3-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108791-97-5
Record name N-(4-Amino-3-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.